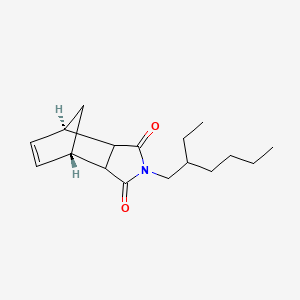

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Vue d'ensemble

Description

N-Octyl bicycloheptène dicarboximide, communément appelé MGK-264, est un composé chimique synthétique largement utilisé comme synergisant dans les formulations de pesticides. Il augmente la puissance des ingrédients pyréthroïdes, les rendant plus efficaces dans la lutte contre les insectes. Le MGK-264 lui-même ne possède pas de propriétés pesticides intrinsèques, mais il agit en inhibant les enzymes que les insectes utilisent pour détoxifier les insecticides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-Octyl bicycloheptène dicarboximide implique la réaction de l'anhydride bicycloheptène dicarboxylique avec la 2-éthylhexylamine. La réaction se produit généralement dans des conditions de température contrôlées pour assurer la formation du composé imide souhaité. La réaction peut être représentée comme suit :

Anhydride bicycloheptène dicarboxylique+2-éthylhexylamine→N-Octyl bicycloheptène dicarboximide+Eau

Méthodes de production industrielle

La production industrielle du MGK-264 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température, la pression et les concentrations de réactifs, afin de maximiser le rendement et la pureté. Le produit final est purifié par des techniques telles que la recristallisation ou la distillation pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le N-Octyl bicycloheptène dicarboximide subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants tels que le chlore ou le brome, qui peuvent remplacer les atomes d'hydrogène dans le composé.

Réactions d'hydrolyse : Les conditions acides ou basiques facilitent l'hydrolyse du groupe imide, conduisant à la formation des acides carboxyliques et des amines correspondants.

Principaux produits

Réactions de substitution : Dérivés halogénés du N-Octyl bicycloheptène dicarboximide.

Réactions d'hydrolyse : Acides carboxyliques et amines

Applications de la recherche scientifique

Le N-Octyl bicycloheptène dicarboximide a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence dans les techniques chromatographiques pour l'analyse des résidus de pesticides.

Biologie : Étudié pour son rôle dans l'amélioration de l'efficacité des insecticides, en particulier dans la lutte contre les ravageurs agricoles.

Industrie : Largement utilisé dans les produits ménagers et vétérinaires pour améliorer les performances des insecticides .

Mécanisme d'action

Le N-Octyl bicycloheptène dicarboximide agit en inhibant les enzymes que les insectes utilisent pour détoxifier les insecticidesEn inhibant ces enzymes, le MGK-264 prolonge l'action de l'insecticide, ce qui lui permet d'être plus efficace pour tuer les insectes .

Applications De Recherche Scientifique

Agricultural Applications

Insecticide Synergist:

MGK 264 is predominantly used as a synergist in combination with other insecticides like pyrethrins and allethrin. It enhances the efficacy of these insecticides by inhibiting the metabolic pathways that would otherwise render them ineffective. This synergistic effect is particularly valuable in agricultural settings where pest resistance is a growing concern.

Table 1: Efficacy of MGK 264 in Insecticide Formulations

| Insecticide | Synergist Used | Application Rate (mg/kg) | Efficacy Increase (%) |

|---|---|---|---|

| Pyrethrins | MGK 264 | 450 | 30 |

| Allethrin | MGK 264 | 400 | 25 |

| Deltamethrin | MGK 264 | 200 | 40 |

Household and Institutional Pest Control

MGK 264 is extensively employed in household and institutional pest control products. It is incorporated into various formulations such as sprays, dusts, and aerosols to control a wide range of pests including flies, mosquitoes, and cockroaches.

Case Study: Efficacy in Household Settings

A study conducted on the effectiveness of MGK 264 in controlling houseflies demonstrated that formulations containing MGK 264 significantly reduced fly populations compared to those without it. The study involved applying an aerosol formulation containing 1% MGK 264 in a controlled environment over several weeks.

- Results: The treated areas showed a reduction of fly populations by over 70% within two weeks of application.

Biochemical Research Applications

In biochemical research, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has been studied for its effects on enzyme systems and metabolic pathways. Research indicates that it can modulate the activity of mixed-function oxidase enzymes, which are crucial for drug metabolism.

Table 2: Effects on Mixed-Function Oxidase Activity

| Compound | Concentration (mg/kg) | Effect on Enzyme Activity (%) |

|---|---|---|

| Piperonyl butoxide | 400 | Inhibition: 50 |

| MGK 264 | 450 | Induction: 30 |

Environmental Impact Studies

Research has also focused on the environmental implications of using MGK 264. Studies indicate that while it is effective as an insecticide synergist, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Study: Environmental Persistence

An environmental study assessed the degradation rates of MGK 264 in soil and aquatic environments. The findings revealed:

- Soil Degradation Half-Life: Approximately 14 days.

- Aquatic Degradation Half-Life: Approximately 28 days.

These results underscore the need for careful management practices when using this compound to mitigate environmental risks.

Regulatory Considerations

MGK 264 has undergone various regulatory assessments to evaluate its safety and efficacy. It is classified under several regulatory frameworks due to its use in pesticide formulations.

Regulatory Status Overview

| Regulatory Body | Status |

|---|---|

| EPA (USA) | Registered for use |

| ECHA (EU) | Under review |

Mécanisme D'action

N-Octyl bicycloheptene dicarboximide acts by inhibiting the enzymes that insects use to detoxify insecticidesBy inhibiting these enzymes, MGK-264 prolongs the action of the insecticide, allowing it to be more effective in killing insects .

Comparaison Avec Des Composés Similaires

Composés similaires

Butoxyde de pipéronyle : Un autre synergisant largement utilisé dans les formulations de pesticides.

N-Octyl bicycloheptène dicarboximide : Structure et fonction similaires à celles du MGK-264.

Unicité

Le MGK-264 est unique en ce qu'il peut augmenter la puissance des insecticides pyréthroïdes sans posséder de propriétés pesticides intrinsèques. Son efficacité à inhiber les enzymes de détoxification en fait un composant précieux dans diverses formulations de pesticides .

Activité Biologique

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, commonly known as MGK 264, is a chemical compound with significant applications in the field of pest control and as a synergist in pesticide formulations. This article explores the biological activity of MGK 264, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 275.3859 g/mol

- CAS Number : 113-48-4

- IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique biological properties. Its solubility and stability in various solvents make it suitable for incorporation into pesticide formulations.

MGK 264 functions primarily as a synergist in pesticide applications. It enhances the efficacy of certain insecticides by inhibiting metabolic pathways that would otherwise deactivate these chemicals. Specifically, MGK 264 has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification processes of insects.

Toxicity Profiles

The toxicity of MGK 264 has been assessed through various studies:

These values indicate that MGK 264 has relatively low acute toxicity compared to many other pesticides.

Long-term Studies

Long-term studies have evaluated the effects of MGK 264 on reproductive health and growth in animal models:

- A three-generation reproduction study in rats showed some adverse effects on weight gain at high dietary levels but no significant pathology .

- In another study involving swine over two years, no adverse effects were noted at various dietary concentrations (0, 25, 100, and 300 ppm) .

Case Studies

- Synergistic Effects with Organotins :

-

Combination with Pyrethrins :

- A study on the combination of deltamethrin (a pyrethroid insecticide) and MGK 264 reported enhanced toxicity levels in treated organisms. The research indicated significant changes in lipid peroxidation levels in the nervous tissues of exposed snails (Lymnaea acuminata), suggesting potential neurotoxic effects .

Summary of Toxicity Studies

| Study Type | Organism | Route | LD (mg/kg) | Findings |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 3640 | Low acute toxicity |

| Acute Toxicity | Rabbit | Dermal | 470 | Low dermal toxicity |

| Long-term Study | Rat | Dietary | N/A | Weight gain affected at high doses |

| Long-term Study | Swine | Dietary | N/A | No adverse effects observed |

Propriétés

Numéro CAS |

113-48-4 |

|---|---|

Formule moléculaire |

C17H25NO2 |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |

Clé InChI |

WLLGXSLBOPFWQV-KUDKMIPASA-N |

Impuretés |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

SMILES isomérique |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

SMILES canonique |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Apparence |

Solid powder |

Point d'ébullition |

157 °C |

Color/Form |

Dark, oily liquid Very light, yellow colored liquid |

Densité |

1.04 g/cu cm |

Point d'éclair |

177 °C (351 °F) - closed cup |

melting_point |

<-20 °C |

Key on ui other cas no. |

113-48-4 |

Description physique |

Light yellow liquid; [HSDB] |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

Solubilité |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

Pression de vapeur |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.